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Experimental Autoimmune Encephalomyelitis (EAE) is the most widely adopted animal model

for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central

nervous system (CNS).[1][2][3] The model is typically induced in susceptible mouse strains,

such as the C57BL/6, by immunization with myelin-derived peptides, most commonly Myelin

Oligodendrocyte Glycoprotein 35-55 (MOG 35-55).[4][5][6] This peptide is strongly

immunogenic and triggers a T-cell mediated autoimmune response that recapitulates many of

the pathological hallmarks of MS, including CNS inflammation, demyelination, and progressive

neurological dysfunction.[1][7][8]

Given that the EAE model hinges on a specific immune response to a defined antigen, the

importance of proper controls cannot be overstated. Without them, it is impossible to conclude

that the observed clinical and pathological outcomes are a direct result of the MOG 35-55-

specific autoimmune attack, rather than a non-specific inflammatory reaction to the

immunization procedure itself. This guide provides a comparative analysis of common control

peptides used in MOG 35-55 EAE experiments, explains the rationale behind their use, and

provides the detailed methodologies required to integrate them into a robust experimental

design.
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Comparative Analysis of Control Peptides: What Are
You Controlling For?
The choice of a control peptide is a critical experimental design decision, directly impacting the

validity and interpretation of your results. The ideal control allows for the dissection of antigen-

specific effects from non-specific inflammatory responses induced by the adjuvant (Complete

Freund's Adjuvant - CFA) and pertussis toxin (PTX).

Caption: Logic diagram comparing different control groups in EAE experiments.

Scrambled MOG 35-55 Peptide
A scrambled peptide contains the exact same amino acid composition and molecular weight as

the native peptide (MOG 35-55) but with the sequence randomized. This is arguably one of the

most rigorous controls.

Causality & Rationale: The primary T-cell response is directed against a specific epitope, a

linear sequence of amino acids presented by MHC class II molecules.[9] By scrambling the

sequence, you disrupt this epitope. Therefore, a scrambled peptide controls for potential

immune responses triggered by the amino acid composition itself, or by any non-specific

contaminants that may be present from the peptide synthesis process. A valid MOG 35-55-

induced EAE should show severe disease, while the scrambled peptide group should remain

asymptomatic.[10]

When to Use: It is highly recommended in studies where the specificity of the T-cell response

is the central question, or when evaluating therapies designed to target the MOG 35-55

epitope directly.

Irrelevant Peptide (e.g., Ovalbumin 323-339)
This involves immunizing a control group with a peptide that is irrelevant to the CNS and to

which the mouse is not normally tolerant. A common choice is a peptide from chicken

ovalbumin (OVA 323-339).[11][12]

Causality & Rationale: This control addresses the question of whether any peptide, when

emulsified in a powerful adjuvant like CFA, can induce CNS inflammation and disease. By

demonstrating that mice immunized with an irrelevant peptide do not develop EAE, you
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confirm that the disease is specific to the autoimmune response initiated by the MOG 35-55

sequence. This is a crucial control for validating the antigen-specificity of the model.

When to Use: This is an excellent and widely accepted control for most EAE studies,

especially those investigating the efficacy of therapeutic agents. It demonstrates that the

therapeutic effect is not due to general immunosuppression but is relevant in the context of a

specific autoimmune disease.

Vehicle Control (CFA/PTX Only)
In this group, animals are immunized with an emulsion containing only CFA and PBS (in place

of the peptide solution), along with the standard PTX injections.[4][6][13]

Causality & Rationale: CFA contains Mycobacterium tuberculosis, a potent inflammatory

stimulus, and PTX increases the permeability of the blood-brain barrier. This control group

isolates the inflammatory effects of the immunization adjuvants alone. Animals in this group

should not develop EAE, confirming that the disease requires the presence of the

encephalitogenic MOG 35-55 peptide to initiate the autoimmune cascade.

When to Use: This is a fundamental baseline control that should be considered in initial pilot

studies or when establishing the EAE model in a new laboratory setting.

Data Presentation: Expected Outcomes
A properly controlled MOG 35-55 EAE experiment will yield clear, differentiable results between

the experimental and control groups. The data below represents a typical expected outcome.
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Group Immunogen
Expected
Mean Peak
Clinical Score

Expected
Disease
Incidence

Expected CNS
Inflammation
&
Demyelination

Experimental
MOG 35-55 +

CFA/PTX
2.5 - 3.5 80-100% Severe

Control 1

Scrambled MOG

35-55 +

CFA/PTX

0 0% None / Minimal

Control 2

Irrelevant

Peptide (OVA) +

CFA/PTX

0 0% None / Minimal

Control 3
Vehicle

(CFA/PTX Only)
0 0% None / Minimal

Experimental Protocols: A Self-Validating System
The following protocols provide a step-by-step methodology for a robustly controlled EAE

experiment.

Workflow Overview

Day -1: Preparation Day 0 & 2: Induction Day 7-28: Monitoring & Analysis
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Day 2:
Inject PTX i.p.

Daily Weight & 
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Caption: Experimental workflow for a controlled MOG 35-55 EAE study.
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Protocol 1: EAE Induction (C57BL/6 Mice)
This protocol is adapted from established methodologies.[2][4][14]

Materials:

Female C57BL/6 mice, 8-12 weeks old

MOG 35-55 peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK)

Control Peptide (Scrambled MOG, OVA 323-339, or PBS for Vehicle)

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS)

Two 1 mL Luer-lock glass syringes and a 3-way stopcock

Methodology:

Peptide Preparation: Dissolve MOG 35-55 and control peptides in sterile PBS to a final

concentration of 2 mg/mL.

Emulsion Preparation:

Draw 1 mL of the 2 mg/mL peptide solution (or PBS for vehicle control) into one glass

syringe.

Draw 1 mL of CFA into the second glass syringe.

Connect both syringes to the 3-way stopcock.

Forcefully pass the liquids back and forth between the syringes for at least 20 minutes

until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is

placed on water.

Immunization (Day 0):
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Anesthetize mice if necessary to ensure accurate subcutaneous administration.[2]

Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank, for a total of

200 µL per mouse (delivering 200 µg of peptide).

Pertussis Toxin Administration (Day 0 and Day 2):

Dilute PTX in sterile PBS according to the manufacturer's instructions to achieve a dose of

200 ng in 100 µL.

Administer 100 µL of the PTX solution intraperitoneally (i.p.) on Day 0 (2-4 hours after

immunization) and again on Day 2.[14]

Protocol 2: Clinical Scoring
Daily monitoring is critical. Scoring should be performed by an observer blinded to the

treatment groups to avoid bias.[15][16]

Score Clinical Signs

0 No clinical signs, normal motor function.[17]

0.5 Tip of tail is limp.[17]

1.0 Limp tail.[15]

1.5 Limp tail and hind limb inhibition/wobbly gait.[18]

2.0 Hind limb weakness.

2.5 One hind limb is paralyzed.

3.0 Complete paralysis of both hind limbs.[16]

3.5
Complete hind limb paralysis and weakness in

one forelimb.

4.0 Quadriplegia (paralysis of all four limbs).[19]

5.0 Moribund or dead.[18]
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Protocol 3: Downstream Validation Assays
At the experiment's endpoint, tissues are harvested to validate the clinical scores with

immunological and pathological data.

A. Histopathology of the Spinal Cord

Tissue Collection: At the desired endpoint, transcardially perfuse mice with PBS followed by

4% paraformaldehyde (PFA).[14]

Processing: Dissect the spinal cord, post-fix in 4% PFA, and process for paraffin embedding.

Staining:

Hematoxylin & Eosin (H&E): To visualize and quantify inflammatory cell infiltration.[8]

Luxol Fast Blue (LFB): To visualize and quantify areas of demyelination.[8]

Analysis: Score sections for inflammation and demyelination on a 0-4 scale, where 0 is none

and 4 is severe/widespread.[17] The MOG 35-55 group should show significant infiltration

and demyelination, while control groups should not.[7]

B. Antigen-Specific T-Cell Proliferation Assay

Cell Isolation: At the endpoint, harvest spleens and/or draining lymph nodes (inguinal).

Prepare a single-cell suspension.

Cell Culture: Plate 5 x 10^5 cells per well in a 96-well plate.

Restimulation: Stimulate cells in triplicate with varying concentrations of MOG 35-55 (e.g., 0,

10, 20 µg/mL). Use a non-specific mitogen like Concanavalin A as a positive control.[20]

Proliferation Measurement: After 72 hours, measure proliferation. A common method is to

pulse with 1 µCi of [³H]-thymidine for the final 16-18 hours of culture and measure

incorporation.[21]

Analysis: Splenocytes from MOG 35-55 immunized mice should show robust, dose-

dependent proliferation in response to MOG 35-55 restimulation. Cells from control peptide-
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immunized mice should not proliferate in response to MOG 35-55 but should respond to the

positive control mitogen.[22]

C. Cytokine Analysis

Sample Collection: Collect the supernatant from the T-cell proliferation assay cultures before

harvesting cells.

Measurement: Use ELISA or a multiplex bead assay to measure the concentration of key

pro-inflammatory cytokines.

Analysis: The supernatant from MOG-restimulated cells from the experimental group should

contain high levels of Th1 (IFN-γ) and/or Th17 (IL-17) cytokines, which are critical effectors

in EAE.[23][24] These cytokines should be absent or at baseline levels in the control groups.

Conclusion
The MOG 35-55 EAE model is a powerful tool for investigating the pathogenesis of

autoimmune neuroinflammation and for the preclinical evaluation of new therapeutics for MS.

However, the scientific value of any EAE study is fundamentally dependent on the rigor of its

experimental design. The use of appropriate negative controls, such as scrambled peptides,

irrelevant peptides, or vehicle-only formulations, is not optional—it is essential for ensuring that

the observed results are attributable to a specific, antigen-driven autoimmune process. By

integrating the comparative approaches and detailed protocols outlined in this guide,

researchers can generate data that is not only reproducible and reliable but also scientifically

sound and interpretable.

References
Biocytogen. (n.d.). Multiple Sclerosis (EAE) Mouse Models. Retrieved from [Link]

Kuerten, S., et al. (2011). Spinal cord histopathology of MOG peptide 35-55-induced

experimental autoimmune encephalomyelitis is time- and score-dependent. Neuroscience

Letters, 494(3), 227-231. [Link]

Wayne State University. (n.d.). Induction and Monitoring of Experimental Autoimmune

Encephalitis (EAE) in Rodents. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0155082
https://pmc.ncbi.nlm.nih.gov/articles/PMC3487476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://biocytogen.com/multiple-sclerosis-eae-mouse-models/
https://pubmed.ncbi.nlm.nih.gov/21420485/
https://research.wayne.edu/iacuc/pdf/proc-eae-rodent.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sato, W., et al. (2019). Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced

Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis. Bio-

protocol, 9(24), e3463. [Link]

Guglielmetti, C., et al. (2023). Modeling Multiple Sclerosis in the Two Sexes: MOG 35-55-

Induced Experimental Autoimmune Encephalomyelitis. Journal of Visualized Experiments,

(199), e65759. [Link]

Wang, C., et al. (2014). MOG35-55 i.v. suppresses experimental autoimmune

encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways. Journal of

Neuroinflammation, 11, 129. [Link]

Sheng, W., et al. (2014). Characterization of myelin oligodendrocyte glycoprotein (MOG)35–

55-specific CD8+ T cells in experimental autoimmune encephalomyelitis. Journal of

Neuroinflammation, 11, 123. [Link]

ResearchGate. (2025). Antigenic Peptide (MOG 35-55 & PLP (139-151))-Induced

Encephalomyelitis (EAE) Model Protocol. Retrieved from [Link]

Inotiv. (n.d.). Scoring for Multiple Sclerosis Studies. Retrieved from [Link]

Traugott, L., et al. (2012). The extent of ultrastructural spinal cord pathology reflects disease

severity in experimental autoimmune encephalomyelitis. Histology and Histopathology, 27(9),

1163-1174. [Link]

ResearchGate. (n.d.). Histological manifestations of EAE induced by MOG peptide 35-55.

Retrieved from [Link]

Theoharis, C., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune

Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS

Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology, 11,

580225. [Link]

Kim, Y. J., et al. (2015). Myelin oligodendrocyte glycoprotein (MOG35-55)-induced

experimental autoimmune encephalomyelitis is ameliorated in interleukin-32 alpha

transgenic mice. Oncotarget, 6(41), 43255-43265. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://bio-protocol.org/e3463
https://www.jove.com/t/65759/modeling-multiple-sclerosis-in-the-two-sexes-mog-35-55-induced
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4113009/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4094595/
https://www.researchgate.net/publication/382218055_Antigenic_Peptide_MOG_35-55_PLP_139-151-Induced_Encephalomyelitis_EAE_Model_Protocol
https://www.inotiv.com/blog/scoring-for-multiple-sclerosis-studies/
https://www.histol-histopathol.com/media/journals/1/articles/10221/public/10221-36427.pdf
https://www.researchgate.net/figure/Histological-manifestations-of-EAE-induced-by-MOG-peptide-35-55-A-D-The-effect-of-GA_fig1_6950274
https://www.frontiersin.org/articles/10.3389/fimmu.2020.580225/full
https://www.oncotarget.com/article/6225/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pociask, D. A., et al. (2019). Scoring disease in an animal model of multiple sclerosis using a

novel infrared-based automated activity-monitoring system. Scientific Reports, 9(1), 19200.

[Link]

Ford, M. L., & Evavold, B. D. (2005). Immune regulatory CNS-reactive CD8+ T cells in

experimental autoimmune encephalomyelitis. The Journal of Immunology, 175(10), 6519-

6526. [Link]

Gaur, A., et al. (1993). Inhibition of experimental autoimmune encephalomyelitis by a

nonimmunogenic non-self peptide that binds to I-Au. The Journal of Immunology, 151(11),

6189-6196. [Link]

ResearchGate. (n.d.). Cytokine production in response to MOG 35–55 in the draining lymph

nodes. Retrieved from [Link]

Raifer, H., et al. (2014). Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice. Journal of Visualized

Experiments, (86), e51465. [Link]

PCI Synthesis. (n.d.). Myelin Oligodendrocyte Glycoprotein(35-55), rat MOG(35-55).

Retrieved from [Link]

Getts, D. R., et al. (2012). Microparticles bearing encephalitogenic peptides induce T-cell

tolerance and ameliorate experimental autoimmune encephalomyelitis. Nature

Biotechnology, 30(12), 1217-1224. [Link]

Kuerten, S., et al. (2009). Fundamental differences in the dynamics of CNS lesion

development and composition in MP4- and MOG peptide 35–55-induced experimental

autoimmune encephalomyelitis. Clinical Immunology, 131(2), 314-323. [Link]

Krishnamoorthy, G., et al. (2015). Immunodominant T-cell epitopes of MOG reside in its

transmembrane and cytoplasmic domains in EAE. Neurology Neuroimmunology &

Neuroinflammation, 2(2), e78. [Link]

SB-PEPTIDE. (n.d.). Mouse MOG (35-55) peptide. Retrieved from [Link]

JPT. (n.d.). MOG (35-55) Peptide Antigen. Retrieved from [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6915782/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3087498/
https://pubmed.ncbi.nlm.nih.gov/7503798/
https://www.researchgate.net/figure/Cytokine-production-in-response-to-MOG-35-55-in-the-draining-lymph-nodes-Lymph-node_fig3_12181467
https://www.jove.com/v/51465/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://www.pcisynthesis.com/en/myelin-oligodendrocyte-glycoprotein-35-55-rat-mog-35-55-pm17052
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3518451/
https://www.sciencedirect.com/science/article/pii/S152166160900010X
https://nn.neurology.org/content/2/2/e78
https://www.sb-peptide.com/product/peptide-mog-35-55-mouse-sb023/
https://www.jpt.com/peptides/details/mog-35-55-peptide-antigen/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Straubing, S., et al. (2016). Oral Tolerance Induction in Experimental Autoimmune

Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide.

PLOS ONE, 11(11), e0166315. [Link]

SB-PEPTIDE. (n.d.). MOG (35-55) human. Retrieved from [Link]

Peptides&Elephants. (n.d.). MOG 35–55 Peptide – Key Epitope in MS Research. Retrieved

from [Link]

Zhang, X., et al. (2022). Experimental Autoimmune Encephalomyelitis Animal Models

Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-

Inflammatory Drugs. Journal of Immunological Sciences, 6(2), 1-11. [Link]

Waldner, H., et al. (2000). Induction of experimental autoimmune encephalomyelitis in

transgenic mice expressing ovalbumin in oligodendrocytes. The Journal of Immunology,

164(8), 4147-4153. [Link]

Martinez-Caceres, E. M., et al. (2000). Peptide T does not ameliorate experimental

autoimmune encephalomyelitis (EAE) in Lewis rats. Journal of Neuroimmunology, 103(2),

195-200. [Link]

Hashim, G. (n.d.). Control of Eae by Synthetic Peptides. Grantome. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. biocytogen.com [biocytogen.com]

2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice
[hookelabs.com]

3. researchgate.net [researchgate.net]

4. bio-protocol.org [bio-protocol.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0166315
https://www.sb-peptide.com/product/peptide-mog-35-55-human-sb024/
https://www.peptides.de/products/catalog-peptides/mog-35-55-peptide-detail
https://www.jisciences.com/abstract/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharma-10115.html
https://pubmed.ncbi.nlm.nih.gov/10754313/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7126749/
https://grantome.com/grant/NIH/R01-NS018824-03
https://www.benchchem.com/product/b3028734?utm_src=pdf-custom-synthesis#bc-rfq
https://biocytogen.com/product/experimental-autoimmune-encephalomyelitis-eae-mouse-model
https://hookelabs.com/protocols/eaeAI_C57BL6.html
https://hookelabs.com/protocols/eaeAI_C57BL6.html
https://www.researchgate.net/publication/393684349_Antigenic_Peptide_MOG_35-55_PLP_139-151-Induced_Encephalomyelitis_EAE_Model_Protocol
https://bio-protocol.org/en/bpdetail?id=3453&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental
Autoimmune Encephalomyelitis [jove.com]

6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

7. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune
encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

8. oncotarget.com [oncotarget.com]

9. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin
Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs
[immunologyresearchjournal.com]

10. jpt.com [jpt.com]

11. Inhibition of experimental autoimmune encephalomyelitis by a nonimmunogenic non-self
peptide that binds to I-Au - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Microparticles bearing encephalitogenic peptides induce T-cell tolerance and ameliorate
experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

13. Fundamental differences in the dynamics of CNS lesion development and composition in
MP4- and MOG peptide 35–55-induced experimental autoimmune encephalomyelitis - PMC
[pmc.ncbi.nlm.nih.gov]

14. benchchem.com [benchchem.com]

15. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) -
Mouse EAE scoring [hookelabs.com]

16. Scoring disease in an animal model of multiple sclerosis using a novel infrared-based
automated activity-monitoring system - PMC [pmc.ncbi.nlm.nih.gov]

17. inotiv.com [inotiv.com]

18. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Rat
EAE scoring [hookelabs.com]

19. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents
[research.wayne.edu]

20. researchgate.net [researchgate.net]

21. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis,
Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and
Preserving Axons in Spinal Cord Lesions [frontiersin.org]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.jove.com/t/65778/modeling-multiple-sclerosis-two-sexes-mog35-55-induced-experimental
https://www.jove.com/t/65778/modeling-multiple-sclerosis-two-sexes-mog35-55-induced-experimental
https://www.jove.com/t/51275/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://www.jove.com/t/51275/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://pubmed.ncbi.nlm.nih.gov/21406210/
https://pubmed.ncbi.nlm.nih.gov/21406210/
https://www.oncotarget.com/article/6306/text/
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://www.jpt.com/mog-35-55-mouse-peptide-mevgwyrspfsrvvhlyrngk/SP-MHCI-0169-2
https://pubmed.ncbi.nlm.nih.gov/1578131/
https://pubmed.ncbi.nlm.nih.gov/1578131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3589822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3589822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2590643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2590643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2590643/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_CNS_Histopathology_PLP_178_191_vs_MOG_35_55_Induced_EAE.pdf
https://hookelabs.com/services/cro/eae/MouseEAEscoring.html
https://hookelabs.com/services/cro/eae/MouseEAEscoring.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6915774/
https://www.inotiv.com/scoring-tables-for-eae-models
https://hookelabs.com/services/cro/eae/RatEAEscoring.html
https://hookelabs.com/services/cro/eae/RatEAEscoring.html
https://research.wayne.edu/iacuc/eaerodentssop
https://research.wayne.edu/iacuc/eaerodentssop
https://www.researchgate.net/figure/Cytokine-production-in-response-to-MOG-35-55-in-the-draining-lymph-nodes-Lymph-node_fig3_11000954
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.575451/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.575451/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.575451/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028734?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida
utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

23. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through
modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

24. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T
cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Imperative for Rigorous Controls in
EAE Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028734/docs#introduction-the-imperative-for-
rigorous-controls-in-eae-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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